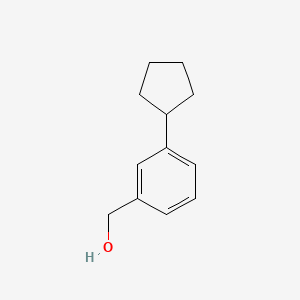

3-Cyclopentylbenzyl alcohol

描述

Significance and Research Trajectory of Substituted Benzyl (B1604629) Alcohols

Substituted benzyl alcohols are of considerable interest to the scientific community. Their hydroxyl group can be easily converted into other functional groups, making them valuable intermediates in organic synthesis. For instance, they can be oxidized to the corresponding aldehydes and carboxylic acids, or the hydroxyl group can be substituted to form ethers and esters. The aromatic ring, activated or deactivated by its substituents, can undergo various electrophilic substitution reactions.

Research into substituted benzyl alcohols has followed a trajectory from simple modifications to the synthesis of highly complex and targeted molecules. Early studies often focused on understanding the electronic effects of different substituents on the reactivity of the aromatic ring and the benzylic position. More recently, research has shifted towards their application in areas such as catalysis, polymer chemistry, and the synthesis of biologically active compounds. The introduction of bulky and lipophilic groups, such as a cyclopentyl ring, can impart unique properties to the parent molecule, influencing its solubility, conformational flexibility, and interaction with biological targets.

Historical Overview of Research on Aromatic Alcohols and their Cyclopentyl Derivatives

The study of aromatic alcohols dates back to the 19th century with the isolation and characterization of benzyl alcohol itself. wikipedia.orgbritannica.com These early investigations laid the groundwork for understanding the fundamental properties and reactions of this class of compounds. Throughout the 20th century, the field expanded dramatically, driven by the development of new synthetic methods and analytical techniques. This allowed for the preparation and study of a wide array of substituted aromatic alcohols, leading to a deeper understanding of structure-activity relationships.

Research into cyclopentyl-substituted aromatic compounds is a more recent development. The cyclopentyl group, as a non-polar, cyclic alkyl substituent, has been explored for its potential to modify the physical and biological properties of aromatic molecules. In medicinal chemistry, for example, the introduction of a cyclopentyl group can enhance the lipophilicity of a drug candidate, potentially improving its absorption and distribution in the body. While specific historical research on 3-Cyclopentylbenzyl alcohol is not extensively documented in publicly available literature, the study of related compounds suggests a growing interest in the synthesis and characterization of such alkyl-substituted aromatic alcohols for various applications.

Chemical Identity and Properties of this compound

While specific experimental data for this compound is scarce in the literature, its properties can be predicted based on its structure and comparison with the isomeric 2-Cyclopentylbenzyl alcohol and other substituted benzyl alcohols.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| IUPAC Name | (3-cyclopentylphenyl)methanol |

| Molecular Formula | C12H16O |

| Molecular Weight | 176.25 g/mol |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Estimated to be around 280-300 °C |

| Melting Point | Not readily predictable |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents |

| pKa | Estimated to be similar to benzyl alcohol (~15.4) |

Note: These values are estimations based on the properties of similar compounds and have not been experimentally verified.

Synthesis and Elaboration

The synthesis of this compound, while not explicitly described, can be envisioned through established organic synthesis routes. A plausible approach would involve a two-step process starting from a commercially available 3-substituted benzene (B151609) derivative.

One potential synthetic pathway could be the Grignard reaction. This would involve the reaction of 3-cyclopentylphenylmagnesium bromide with formaldehyde (B43269). The Grignard reagent can be prepared from 1-bromo-3-cyclopentylbenzene. This method is a versatile and widely used strategy for the formation of carbon-carbon bonds and the synthesis of alcohols.

Another feasible route is the reduction of 3-cyclopentylbenzaldehyde (B2604356). The aldehyde could potentially be synthesized via Friedel-Crafts acylation of cyclopentylbenzene (B1606350) followed by oxidation, or through formylation of a suitable precursor. The subsequent reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Interactive Data Table: Potential Synthetic Reactions for this compound

| Reaction Type | Starting Material | Reagents | Product |

| Grignard Reaction | 1-bromo-3-cyclopentylbenzene | 1. Mg, THF; 2. HCHO; 3. H3O+ | This compound |

| Reduction | 3-cyclopentylbenzaldehyde | NaBH4, CH3OH | This compound |

Structure

3D Structure

属性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC 名称 |

(3-cyclopentylphenyl)methanol |

InChI |

InChI=1S/C12H16O/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2 |

InChI 键 |

FAFNXYSBSYRMQW-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)C2=CC=CC(=C2)CO |

产品来源 |

United States |

Chemical Reactivity and Derivatization Strategies for Academic Investigation

Mechanistic Studies of Reactions Involving the Hydroxyl Group

The reactivity of the hydroxyl group in 3-Cyclopentylbenzyl alcohol is characteristic of a primary benzylic alcohol. The adjacent aromatic ring plays a crucial role in stabilizing reaction intermediates, whether they be carbocations or radicals, thereby influencing the mechanistic pathways of oxidation, substitution, and elimination reactions.

Oxidation Pathways and Mechanisms of Primary Benzyl (B1604629) Alcohols

The oxidation of primary benzyl alcohols is a fundamental transformation in organic synthesis, capable of yielding either aldehydes or carboxylic acids depending on the reagents and conditions employed. For this compound, these pathways offer routes to 3-Cyclopentylbenzaldehyde (B2604356) and 3-Cyclopentylbenzoic acid, respectively.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), will typically oxidize a primary benzylic alcohol completely to the corresponding carboxylic acid, provided there is at least one hydrogen on the benzylic carbon. chemistrysteps.com The mechanism generally involves the formation of a chromate (B82759) or manganate (B1198562) ester, followed by elimination steps that lead to the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid.

Milder or more selective oxidation methods can be used to stop the reaction at the aldehyde stage. rsc.org Photoorganocatalysis, for instance, utilizes a photocatalyst and molecular oxygen from the air to convert primary alcohols to aldehydes under green and mild conditions. rsc.org The proposed mechanism for some photochemical oxidations involves the formation of a benzylic radical, which then reacts with activated oxygen species to form a peroxy hemiacetal that decomposes to the aldehyde. rsc.org

Theoretical studies on the atmospheric oxidation of benzyl alcohol initiated by hydroxyl (OH) radicals have identified two primary initial pathways: H-abstraction from the methylene (B1212753) (-CH₂-) group and OH addition to the aromatic ring. nih.gov The H-abstraction pathway leads directly to the formation of a resonance-stabilized benzylic radical, which can then react with oxygen to form benzaldehyde (B42025) (and by extension, 3-Cyclopentylbenzaldehyde). nih.govcopernicus.org

| Oxidation Reaction | Reagent(s) | Primary Product | General Mechanism |

| Full Oxidation | KMnO₄ or Na₂Cr₂O₇ | 3-Cyclopentylbenzoic acid | Formation of intermediate inorganic ester, oxidation to aldehyde, then further oxidation to carboxylic acid. chemistrysteps.compatsnap.com |

| Partial Oxidation | Photoorganocatalyst, O₂ | 3-Cyclopentylbenzaldehyde | Formation of a benzylic radical followed by reaction with activated oxygen. rsc.org |

| OH Radical-Initiated | OH radicals, O₂ | 3-Cyclopentylbenzaldehyde | Hydrogen abstraction from the benzylic carbon to form a stabilized radical, followed by reaction with O₂. nih.govcopernicus.org |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is a prime site for nucleophilic substitution reactions. However, the hydroxyl group (-OH) is a poor leaving group. Therefore, for a substitution reaction to occur, the -OH group must first be converted into a good leaving group, typically by protonation under acidic conditions to form an alkyloxonium ion (-OH₂⁺), which can leave as a water molecule. youtube.comasccollegekolhar.in

Once the hydroxyl group is protonated, the substitution can proceed via either an SN1 or SN2 mechanism. odinity.com

SN1 Mechanism: This pathway involves the departure of the leaving group (water) to form a resonance-stabilized benzylic carbocation. The cyclopentyl group at the meta position has a minimal electronic effect on the stability of this carbocation. The planar carbocation is then attacked by a nucleophile from either face. This mechanism is favored for secondary and tertiary benzylic alcohols but is possible for primary ones due to the significant resonance stabilization of the intermediate carbocation. chemistrysteps.comlibretexts.org

SN2 Mechanism: In this concerted mechanism, a nucleophile attacks the benzylic carbon at the same time as the leaving group departs. odinity.com For a primary, sterically unhindered benzylic alcohol like this compound, the SN2 pathway is often competitive, especially with strong nucleophiles. ucalgary.ca The reaction of benzyl chloride (which can be formed from the alcohol) with phenoxide ions, for example, has been studied as a bimolecular nucleophilic substitution. ias.ac.in

The choice between SN1 and SN2 is influenced by the reaction conditions, including the strength of the nucleophile and the polarity of the solvent. asccollegekolhar.in

Dehydration Processes Leading to Unsaturated Cyclopentylbenzyl Systems

The acid-catalyzed dehydration of this compound is an elimination reaction that removes the hydroxyl group and a proton from an adjacent carbon to form an alkene. For this substrate, the product would be 1-cyclopentyl-3-vinylbenzene. The reaction proceeds by protonating the hydroxyl group to form a good leaving group (water). libretexts.org

The subsequent step can follow two main pathways:

E1 Mechanism: The alkyloxonium ion leaves to form the resonance-stabilized benzylic carbocation intermediate. A weak base (like water or the conjugate base of the acid catalyst) then removes a proton from the adjacent methyl group to form the double bond. This pathway is common for secondary and tertiary alcohols and is competitive with the SN1 reaction. libretexts.org

E2 Mechanism: A base removes a proton from the carbon adjacent to the benzylic carbon in a concerted step with the departure of the water molecule. libretexts.orglibretexts.org This mechanism is more typical for primary alcohols where the formation of a primary carbocation would be less favorable, although the benzylic position offers stabilization. libretexts.orglibretexts.org

The reaction temperature is a critical factor; higher temperatures favor elimination over substitution. libretexts.org It is also noteworthy that under certain conditions, particularly with phosphonium (B103445) ionic liquids, the dehydration of benzyl alcohols can lead to the formation of benzyl ethers as a competing reaction. scholaris.ca

Formation of Esters and Other Functional Derivatives

The hydroxyl group of this compound is readily derivatized to form esters and other related functional groups. These reactions are crucial for altering the molecule's physical and chemical properties and for preparing it for subsequent transformations.

Esterification Reactions for Structural Elucidation and Further Transformation

Esterification is one of the most common reactions involving alcohols. The formation of esters from this compound can be used for structural confirmation via spectroscopic analysis of the purified derivative or to introduce functional handles for further synthesis.

The most classic method is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.combyjus.com This is an equilibrium-controlled process. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol's hydroxyl group. masterorganicchemistry.combyjus.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com To drive the equilibrium toward the product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comyoutube.com

Esters can also be formed under milder, non-acidic conditions by reacting the alcohol with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a base like pyridine. byjus.com

| Esterification Method | Reagents | Key Mechanistic Feature | Conditions |

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Protonation of carbonyl, nucleophilic attack by alcohol. masterorganicchemistry.combyjus.com | Acidic, often with heating; reversible. youtube.com |

| From Acid Chlorides | Acid Chloride (R-COCl), Base | Nucleophilic attack by alcohol on highly electrophilic acid chloride. | Often at room temperature, with a non-nucleophilic base. byjus.comiiste.org |

| From Acid Anhydrides | Acid Anhydride (B1165640) (RCO)₂O | Similar to acid chlorides, but less reactive. | Often requires mild heating or a catalyst. |

Acylation and Sulfonation of the Hydroxyl Moiety

Acylation is the process of adding an acyl group (R-C=O) to a compound. For this compound, this involves converting the hydroxyl group into an ester. This is typically achieved using an acid chloride or anhydride. tsijournals.com For example, reaction with acetyl chloride in the presence of a catalyst like copper (II) oxide can efficiently produce 3-cyclopentylbenzyl acetate (B1210297) under solvent-free conditions. tsijournals.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acetyl chloride.

Sulfonation involves the formation of a sulfonate ester (R-O-SO₂-R'). These derivatives are significant because the sulfonate group (e.g., tosylate, mesylate) is an excellent leaving group in nucleophilic substitution reactions, far superior to the original hydroxyl group. The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, would yield 3-cyclopentylbenzyl tosylate. In biochemical contexts, the sulfation of benzylic alcohols is catalyzed by enzymes like aryl sulfotransferase, which transfers a sulfonate group from a donor molecule. nih.gov Studies have shown that the efficiency of this enzymatic sulfation can be influenced by the lipophilicity of the benzylic alcohol. nih.gov

Derivatization for Enhanced Spectroscopic and Chromatographic Signal

The analysis of this compound by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be significantly improved through chemical derivatization. This process involves modifying the alcohol's hydroxyl functional group to enhance its analytical properties, such as volatility, thermal stability, or detectability. researchgate.net

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by replacing the active hydrogen of the hydroxyl group. gcms.cz This reduces hydrogen bonding, leading to sharper peaks and better separation. gcms.cz Silylation is a common technique where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The reactivity for silylation is generally high for alcohols. sigmaaldrich.com For compounds that are difficult to derivatize, a catalyst like trimethylchlorosilane (TMCS) can be added to the reaction mixture. sigmaaldrich.com Another approach is acylation, which introduces an acyl group. Reagents like trifluoroacetic anhydride (TFAA) are used to create volatile trifluoroacetate (B77799) esters, which are also highly responsive to electron capture detection (ECD), enhancing sensitivity for trace analysis. gcms.czthermofisher.com

For HPLC analysis, derivatization is typically employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Visible or fluorescence detectors, respectively. researchgate.netnih.gov This is particularly useful when the parent compound has a low UV absorption. researchgate.net Reagents such as benzoyl chloride or phenyl isocyanate can be used to convert the alcohol into an ester or a carbamate, respectively. researchgate.netresearchgate.net These derivatives often exhibit strong UV absorbance, allowing for sensitive detection. researchgate.net The choice of reagent depends on the desired detection wavelength and the reactivity of the alcohol. nih.gov For instance, a study on benzyl halides utilized 1-(4-Nitrophenyl) piperazine (B1678402) as a derivatizing reagent to shift the absorption wavelength to the near-visible range, minimizing matrix interferences. rsc.orgresearchgate.net

The following table summarizes common derivatization strategies applicable to benzylic alcohols like this compound.

| Analytical Technique | Reagent Class | Example Reagent | Derivative Formed | Purpose |

| Gas Chromatography (GC) | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability gcms.czsigmaaldrich.com |

| Gas Chromatography (GC) | Acylating Agents | Trifluoroacetic anhydride (TFAA) | Trifluoroacetate ester | Increase volatility; enhance Electron Capture Detector (ECD) signal thermofisher.comgreyhoundchrom.com |

| HPLC-UV | Acylating Agents | Benzoyl Chloride | Benzoate ester | Introduce a strong chromophore for UV detection researchgate.netresearchgate.net |

| HPLC-UV | Isocyanates | Phenyl Isocyanate | Phenylcarbamate | Add a chromophoric group for enhanced UV detection researchgate.netnih.govresearchgate.net |

Radical Reactions and C-H Bond Activation in Benzylic Alcohol Systems

The study of radical reactions involving benzylic alcohols provides powerful tools for creating complex molecules by functionalizing otherwise inert C-H bonds. These strategies often rely on the initial generation of an alkoxy radical from the alcohol's hydroxyl group, which can then initiate a cascade of reactions.

Catalytic Generation of Alkoxy Radicals

Alkoxy radicals are highly reactive intermediates that can be generated from alcohols. rsc.org However, the direct homolysis of an alcohol's O-H bond is challenging due to its high bond dissociation energy. rsc.orgmdpi.com Modern synthetic chemistry has overcome this by developing catalytic methods that generate alkoxy radicals from unfunctionalized alcohols under mild conditions. rsc.orgnih.gov

One prominent strategy involves photoredox catalysis, often in combination with proton-coupled electron transfer (PCET). researchgate.net This approach can facilitate the generation of alkoxy radicals from a wide range of alcohols. mdpi.com Another powerful method is Ligand-to-Metal Charge Transfer (LMCT) catalysis. nih.gov In this process, the alcohol coordinates to a metal catalyst, such as an inexpensive cerium salt. nih.govresearchgate.net Upon photoexcitation, an electron is transferred from the alcohol's oxygen to the metal center, leading to the homolytic cleavage of the metal-oxygen bond and the formation of the desired alkoxy radical. nih.gov This catalytic platform is versatile and has been used to activate alcohols ranging from simple structures to complex steroids. researchgate.net

These catalytically generated alkoxy radicals are key intermediates for initiating further transformations, such as C-C bond cleavage or hydrogen atom transfer (HAT) reactions. mdpi.comresearchgate.net

| Catalytic Method | Typical Catalyst/Reagent | Energy Source | Key Mechanistic Feature |

| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Visible Light | Single-electron transfer (SET) from the alcohol (often as an alkoxide) to the excited photocatalyst. |

| Ligand-to-Metal Charge Transfer (LMCT) | Cerium(III) salts (e.g., CeCl₃) | UV or Visible Light | Photoinduced electron transfer from the coordinated alcohol to the metal center, followed by homolysis. nih.govresearchgate.net |

| Metal-Free Photolysis | Phenyliodine bis(trifluoroacetate) (PIFA) | Visible Light | In-situ formation of a dialkoxyiodobenzene intermediate, which undergoes direct O–I bond homolysis upon irradiation. nih.gov |

| Rhenium Catalysis | ReIO₂(PPh₃)₂ with a reducing agent (e.g., PPh₃) | Heat | Formation of a metal-alkoxide intermediate followed by homolytic C-O bond cleavage to generate a carbon-centered radical directly. acs.org |

Remote C(sp³)-H Bond Functionalization Strategies

Once an alkoxy radical is generated from a benzylic alcohol system like this compound, it can participate in intramolecular reactions to functionalize distant C(sp³)-H bonds. A primary mechanism for this is intramolecular Hydrogen Atom Transfer (HAT), often referred to as a radical relay. researchgate.net In this process, the highly reactive, oxygen-centered radical abstracts a hydrogen atom from a C-H bond elsewhere in the molecule.

In the case of this compound, a 1,5-HAT is sterically and electronically favored. The alkoxy radical formed at the benzylic position can abstract a hydrogen from the cyclopentyl ring, specifically from the C-H bond at the delta (δ) position. This process is facilitated by a quasi-six-membered ring transition state, which is energetically favorable. This HAT event transfers the radical from the oxygen atom to a carbon atom on the cyclopentyl ring, generating a carbon-centered radical. mdpi.com This new radical can then be trapped by various reagents, leading to the selective functionalization of the cyclopentyl moiety. The Zuo research group demonstrated that a photoinduced LMCT activation using a cerium photocatalyst could achieve selective C-H bond activation via a 1,5-HAT process from an alkoxy radical intermediate. mdpi.com

Alternatively, the benzylic C(sp³)-H bond itself is a prime target for functionalization due to its relatively low bond dissociation energy. chemrxiv.org Numerous methods exist for the direct oxidative cross-coupling of benzylic C-H bonds with various partners, including alcohols, to form ethers. researchgate.netchemrxiv.org These reactions often proceed through a radical pathway where a hydrogen atom is abstracted from the benzylic position, followed by coupling with a nucleophile. researchgate.net Such transformations highlight the dual reactivity of benzylic alcohol systems, where reactions can be directed either to the benzylic C-H bond or to more remote sites via intramolecular HAT processes.

Advanced Analytical Techniques for Characterization in Research

Chromatographic Separations for Complex Mixture Analysis

Chromatography is an essential tool for isolating 3-Cyclopentylbenzyl alcohol from reaction mixtures, byproducts, or contaminants. The choice of technique depends on the volatility and polarity of the compound and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of aromatic alcohols like this compound. helixchrom.com Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This technique separates compounds based on their hydrophobicity. helixchrom.com For aromatic compounds, a mixture of acetonitrile and water is a typical mobile phase, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape. helixchrom.com Detection is frequently achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. helixchrom.com The retention time of the compound is a key identifier under specific chromatographic conditions. The method is valuable for quantifying the compound in various formulations and for quality control purposes. helixchrom.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Aromatic Alcohol Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 4.6x150 mm, 5 µm | Separation based on hydrophobicity. helixchrom.com |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Elution of the compound from the column. helixchrom.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Detection | UV at 254 nm | Quantifies the aromatic compound. researchgate.net |

| Injection Volume | 10 µL | Introduction of the sample into the system. |

Table 2: Representative Gas Chromatography (GC) Conditions

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Separation of volatile compounds. ewai-group.com |

| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. ewai-group.com |

| Injector Temp. | 260 °C | Vaporization of the sample. ewai-group.com |

| Oven Program | Start at 60°C, ramp to 270°C | Elution of compounds based on boiling point. ewai-group.com |

| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic analytes. publisso.de |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful for analyzing less volatile compounds or those in complex matrices. While getting a strong signal for a simple alcohol in ESI-MS can be challenging, techniques like Atmospheric Pressure Chemical Ionization (APCI) can be an alternative. chromforum.org LC-MS/MS provides an additional layer of specificity by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions, which is invaluable for structural confirmation.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for determining the precise molecular structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton:

Cyclopentyl Protons: A series of multiplets in the aliphatic region (approx. 1.5-3.0 ppm).

Aromatic Protons: Signals in the aromatic region (approx. 7.2-7.4 ppm), with splitting patterns determined by their substitution on the benzene ring.

Benzylic Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around 4.6 ppm. bmrb.io

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. youtube.com Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups. youtube.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | Variable | Broad Singlet |

| Aromatic (Ar-H) | ~7.2 - 7.4 | Multiplets |

| Benzylic (-CH₂-) | ~4.6 | Singlet |

| Cyclopentyl (-CH-) | ~2.9 - 3.1 | Multiplet |

| Cyclopentyl (-CH₂-) | ~1.5 - 2.1 | Multiplets |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. A strong, broad peak around 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. youtube.com C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl and benzyl (B1604629) groups appear just below 3000 cm⁻¹. Other key peaks include C=C stretching for the aromatic ring (approx. 1600 and 1450 cm⁻¹) and a C-O stretching band around 1050 cm⁻¹. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The benzene ring in this compound acts as a chromophore, resulting in characteristic UV absorption bands, typically around 250-270 nm. youtube.com This technique is often used in conjunction with HPLC for quantitative analysis.

Table 4: Key Spectroscopic Data for Functional Group Identification

| Spectroscopic Technique | Wavenumber / Wavelength | Assignment |

|---|---|---|

| IR | ~3300-3500 cm⁻¹ | O-H stretch (alcohol) |

| IR | ~3030 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2850-2960 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~1450-1600 cm⁻¹ | Aromatic C=C stretch |

| IR | ~1050 cm⁻¹ | C-O stretch |

| UV-Vis | ~250-270 nm | π → π* transition (benzene ring) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing precise information about its molecular weight and characteristic fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound is expected to follow pathways characteristic of benzyl alcohols and alkyl-substituted aromatic compounds. Key fragmentation processes would likely include:

Loss of a Hydroxyl Radical (-•OH): A common fragmentation for alcohols, leading to the formation of a [M-17]⁺ ion.

Loss of a Water Molecule (-H₂O): Dehydration can occur, resulting in a [M-18]⁺ ion.

Benzylic Cleavage: The bond between the aromatic ring and the carbon bearing the hydroxyl group is susceptible to cleavage. Fission at this position can lead to the formation of a stable tropylium ion or a substituted tropylium ion, which is a common feature in the mass spectra of alkyl-substituted benzyl compounds ucalgary.ca.

Cleavage of the Cyclopentyl Group: The cyclopentyl substituent can undergo fragmentation, leading to the loss of alkyl radicals. For instance, the loss of a C₂H₅ radical from the cyclopentyl ring would result in a characteristic ion.

Formation of the Phenyl Cation: Loss of the entire -CH(OH)C₅H₉ side chain can result in the formation of a phenyl cation at m/z 77 ucalgary.ca.

A detailed analysis of these fragmentation patterns allows for the unequivocal identification of this compound and the differentiation of its isomers.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Likely Neutral Loss |

| [M]⁺ | 190 | - |

| [M-OH]⁺ | 173 | •OH |

| [M-H₂O]⁺ | 172 | H₂O |

| [C₇H₇]⁺ (Tropylium ion) | 91 | •C₆H₁₀OH |

| [C₆H₅]⁺ (Phenyl cation) | 77 | •CH(OH)C₅H₉ |

This table presents predicted m/z values based on the structure of this compound and known fragmentation patterns of similar compounds.

Strategic Derivatization for Enhanced Analytical Performance

For chromatographic analyses such as gas chromatography (GC), derivatization of this compound can be a crucial step to improve its analytical characteristics. The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response sigmaaldrich.comlibretexts.org.

The hydroxyl group of this compound can lead to poor peak shape and reduced sensitivity in GC analysis due to its polarity and potential for hydrogen bonding. Derivatization effectively replaces the active hydrogen of the hydroxyl group with a less polar functional group libretexts.org. This modification reduces intermolecular hydrogen bonding, leading to several analytical benefits:

Increased Volatility: The resulting derivative is more volatile, allowing for elution at lower temperatures and reducing the risk of thermal degradation in the GC inlet and column.

Improved Peak Shape: By minimizing interactions with active sites on the column, derivatization leads to sharper, more symmetrical peaks, which improves resolution and the accuracy of quantification.

Enhanced Detector Sensitivity: The introduction of specific functional groups can significantly enhance the response of certain detectors. For example, incorporating fluorine atoms into the derivative can dramatically increase the sensitivity of an electron capture detector (ECD) thermofisher.com.

Common derivatization reactions for alcohols include silylation, acylation, and alkylation libretexts.org. The choice of derivatization strategy depends on the specific analytical requirements, such as the desired level of sensitivity and the nature of the sample matrix.

A variety of derivatizing agents are available for the modification of alcohols like this compound. The selection of an appropriate agent is guided by the desired properties of the resulting derivative and the reaction conditions.

Silylation Agents: These are the most widely used reagents for the derivatization of alcohols for GC analysis sigmaaldrich.com. They react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.

| Silylating Agent | Abbreviation | Key Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and produces volatile byproducts, making it suitable for a wide range of alcohols sigmaaldrich.com. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-acetamides, offering excellent chromatographic properties for the derivatives. |

| N-Trimethylsilylimidazole | TMSI | A strong silylating agent, particularly effective for hindered alcohols. |

Acylation Agents: These reagents introduce an acyl group, forming an ester derivative. Acylated derivatives are generally more stable than their silylated counterparts libretexts.org. Fluorinated acylating agents are particularly useful for enhancing ECD sensitivity.

| Acylating Agent | Abbreviation | Key Characteristics |

| Acetic Anhydride (B1165640) | - | Reacts with alcohols to form acetate (B1210297) esters. |

| Trifluoroacetic Anhydride | TFAA | Introduces a trifluoroacetyl group, significantly improving ECD response. |

| Pentafluorobenzoyl Chloride | PFBCl | Forms pentafluorobenzoyl esters, which are highly sensitive to ECD. |

The selection of the optimal derivatizing agent and reaction conditions (e.g., temperature, time, and use of a catalyst) is critical for achieving complete derivatization and obtaining reliable and reproducible analytical results for this compound.

Computational and Theoretical Studies of 3 Cyclopentylbenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and chemical behavior of 3-Cyclopentylbenzyl alcohol.

For this compound, DFT could be used to study the influence of the cyclopentyl group on the reactivity of the benzylic alcohol moiety. The electron-donating or -withdrawing nature of the cyclopentyl group can affect the stability of intermediates and transition states, thereby influencing the reaction rate and selectivity. DFT calculations can quantify these effects by analyzing the charge distribution and orbital energies of the molecule.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the oxidation of this compound, comparing different potential oxidants.

| Oxidant | Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Oxidant A | H-abstraction from -OH | 15.2 | -5.7 |

| H-abstraction from benzylic C | 12.8 | -8.1 | |

| Oxidant B | H-abstraction from -OH | 18.5 | -3.2 |

| H-abstraction from benzylic C | 14.9 | -6.5 |

Note: This data is illustrative and not based on actual experimental results for this compound.

The three-dimensional structure of this compound is not static; the cyclopentyl and benzyl (B1604629) groups can rotate relative to each other. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. researchgate.net A potential energy surface (PES) map can be generated by systematically varying key dihedral angles and calculating the corresponding energy at each point using methods like DFT.

For this compound, the key dihedral angles would be those defining the orientation of the cyclopentyl ring with respect to the phenyl ring and the orientation of the hydroxymethyl group. The PES would reveal the global minimum energy conformation and any local minima. This information is crucial for understanding the molecule's physical properties and how it might interact with other molecules, such as enzymes or catalysts. The energy barriers between conformers can also provide insight into the molecule's flexibility and dynamics at different temperatures.

The following table presents hypothetical data from a conformational analysis of this compound, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (Cyclopentyl-Phenyl) | Dihedral Angle (Phenyl-CH2OH) | Relative Energy (kcal/mol) |

| 1 | 45° | 60° | 0.00 |

| 2 | 90° | 60° | 1.25 |

| 3 | 45° | 180° | 2.50 |

| 4 | 90° | 180° | 3.75 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Computational methods can predict various spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated, which can then be compared with experimental data to aid in the identification and characterization of the compound. Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the molecule's electronic environment.

These predictions are valuable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra. Discrepancies between calculated and experimental spectra can also provide insights into intermolecular interactions or solvent effects that are not accounted for in the gas-phase calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of larger systems, such as this compound in solution or interacting with a catalyst surface.

Molecular dynamics (MD) simulations can model the movement of every atom in a system over time, providing a detailed picture of how this compound interacts with solvent molecules. rsc.org These simulations can reveal the formation of hydrogen bonds between the alcohol group and solvent molecules, as well as weaker van der Waals interactions. researchgate.nettue.nl Understanding these interactions is crucial for predicting the solubility of this compound in different solvents and for understanding how the solvent can influence its reactivity.

For example, an MD simulation could be used to study the solvation shell of this compound in water versus a non-polar solvent like hexane. The simulation could quantify the number of hydrogen bonds formed and the average orientation of the solvent molecules around the solute. This information can help explain differences in reaction rates and mechanisms in different solvent environments.

The table below illustrates the type of data that can be extracted from MD simulations regarding the solvation of this compound.

| Solvent | Average Number of Hydrogen Bonds to -OH | Average Solvation Energy (kcal/mol) |

| Water | 2.8 | -12.5 |

| Methanol | 1.9 | -9.8 |

| Hexane | 0.1 | -2.1 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Molecular modeling can be a powerful tool in the rational design of catalysts and reagents for specific chemical transformations involving this compound. nih.gov For example, if the goal is to selectively oxidize the alcohol to an aldehyde, molecular docking simulations could be used to design a catalyst with an active site that specifically binds to the alcohol moiety and facilitates the desired reaction while minimizing side reactions.

These simulations can predict the binding affinity and orientation of this compound within the catalyst's active site. nih.govresearchgate.net By systematically modifying the structure of the catalyst in silico and re-evaluating the binding, researchers can identify promising catalyst candidates for experimental synthesis and testing. This computational pre-screening can significantly reduce the time and resources required for catalyst development.

Applications As a Synthetic Intermediate in Complex Chemical Synthesis

常见问题

Q. What are the optimal synthetic routes for 3-Cyclopentylbenzyl Alcohol, and how can purity be ensured?

Methodological Answer: Synthesis typically involves cyclopentylation of benzyl alcohol derivatives. For analogs like 3-Hydroxybenzyl alcohol, reduction of 3-Hydroxybenzaldehyde via sodium borohydride (NaBH₄) or catalytic hydrogenation is common . Purification employs distillation for volatile intermediates or column chromatography (silica gel, ethyl acetate/hexane gradient) for polar byproducts . Purity validation requires HPLC (>98% purity threshold) and NMR (integration of aromatic vs. aliphatic protons) . Data Contradictions: Reported melting points (69–72°C) vary slightly across suppliers; discrepancies may arise from polymorphic forms or residual solvents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR identifies cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and benzyl alcohol protons (δ 4.5–5.0 ppm, singlet) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 165.13 (calculated for C₁₂H₁₆O) .

- FT-IR : Hydroxyl stretch (3200–3600 cm⁻¹) and aromatic C–H (3050 cm⁻¹) .

Validation: Cross-reference with NIST spectral libraries .

Q. How does this compound degrade under varying storage conditions?

Methodological Answer: Stability studies should include:

- Thermal Stability : Accelerated aging at 40°C/75% RH for 6 months, with HPLC monitoring for degradation products (e.g., oxidation to ketone derivatives) .

- Light Sensitivity : UV-Vis exposure (254 nm) to assess photodegradation; use amber vials for storage .

Key Finding: Cyclopentyl groups enhance steric protection, potentially improving shelf-life compared to linear analogs .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste Disposal : Segregate halogenated byproducts (if any) and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to anti-inflammatory targets (e.g., COX-2). Compare with 3-Hydroxybenzyl alcohol’s binding affinity .

- DFT Calculations : Assess electron density at the hydroxyl group to predict antioxidant activity (HOMO-LUMO gap) .

Contradictions : In silico predictions may overestimate activity due to solvation effects; validate with in vitro assays .

Q. What experimental designs resolve contradictions in reported antioxidant mechanisms?

Methodological Answer:

- DPPH Assay : Compare IC₅₀ values of this compound vs. Trolox. Use ANOVA to address variability in radical scavenging .

- Cell-Based Models : Measure ROS inhibition in RAW 264.7 macrophages; normalize to cytotoxicity (MTT assay) .

Key Insight : Cyclopentyl substitution may alter lipophilicity, affecting membrane permeability compared to phenolic analogs .

Q. How can environmental persistence of this compound be assessed?

Methodological Answer:

Q. What structural analogs of this compound are promising for SAR studies?

Methodological Answer:

- Analog Synthesis : Replace cyclopentyl with cyclohexyl or tert-butyl groups; assess via Hammett plots for electronic effects .

- Bioactivity Comparison : Test analogs in parallel for anti-inflammatory (IL-6 suppression) and antimicrobial (MIC against S. aureus) activity .

Contradictions : 4-Hydroxybenzyl alcohol shows higher antioxidant activity but lower solubility, highlighting trade-offs in SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。